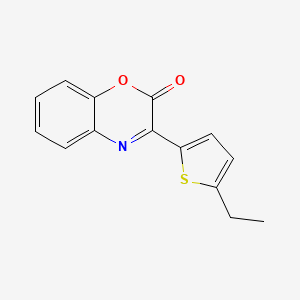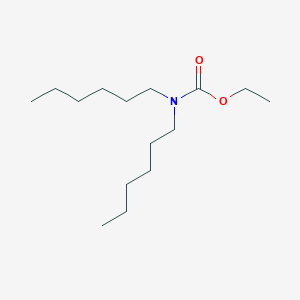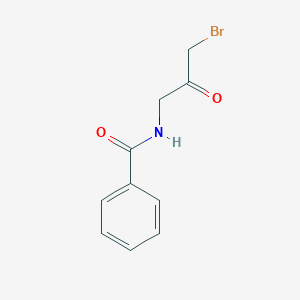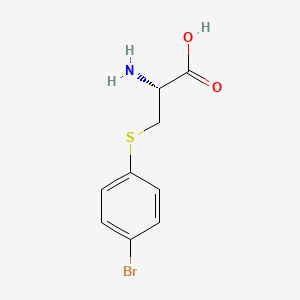
S-(4-Bromophenyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Bromophenyl)-L-cysteine: is an organic compound that belongs to the class of cysteine derivatives It features a bromophenyl group attached to the sulfur atom of the cysteine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing S-(4-Bromophenyl)-L-cysteine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of a bromine atom onto a phenyl ring, followed by the attachment of the cysteine moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Bromophenyl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Bromophenyl)-L-cysteine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It can serve as a probe to investigate the binding sites and activity of cysteine-containing enzymes .
Medicine: Its derivatives have shown promise as inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity profile makes it valuable in the synthesis of polymers and advanced materials .
Mécanisme D'action
Molecular Targets and Pathways: S-(4-Bromophenyl)-L-cysteine exerts its effects primarily through interactions with cysteine-dependent enzymes. The bromophenyl group can enhance binding affinity and specificity for certain enzyme active sites. The compound can inhibit enzyme activity by forming covalent bonds with the cysteine residues in the active site, leading to enzyme inactivation .
Comparaison Avec Des Composés Similaires
S-(4-Chlorophenyl)-L-cysteine: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and binding properties.
S-(4-Fluorophenyl)-L-cysteine: Contains a fluorine atom, leading to different electronic properties and reactivity.
S-(4-Methylphenyl)-L-cysteine: Features a methyl group, affecting its hydrophobicity and binding interactions.
Uniqueness: S-(4-Bromophenyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
68724-10-7 |
|---|---|
Formule moléculaire |
C9H10BrNO2S |
Poids moléculaire |
276.15 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
JULKRQGCYVMHSB-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1SC[C@@H](C(=O)O)N)Br |
SMILES canonique |
C1=CC(=CC=C1SCC(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


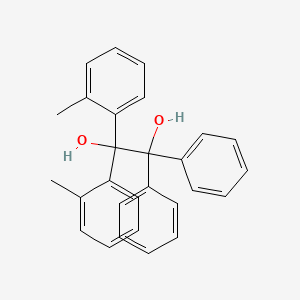

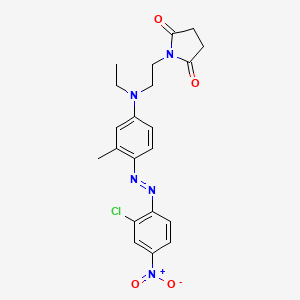
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)

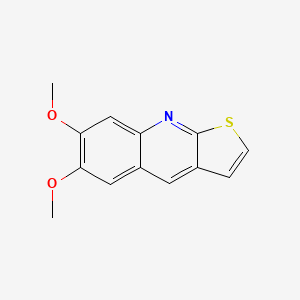
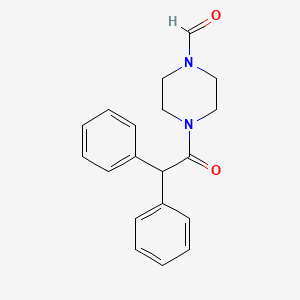
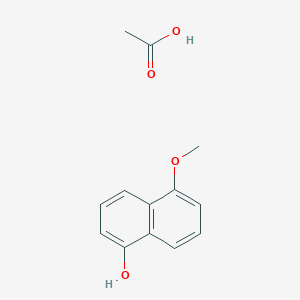
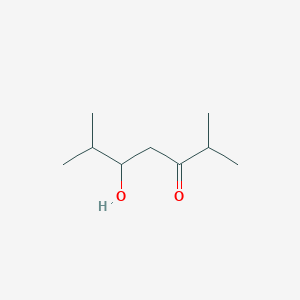
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
